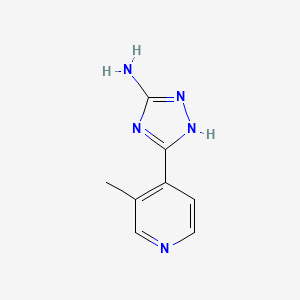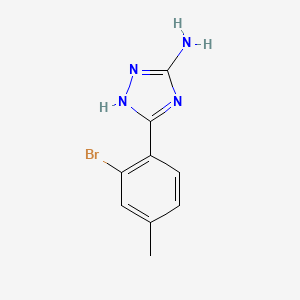
1-Bromo-4-(2-iodophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-iodophenyl)benzene is an organic compound with the molecular formula C12H8BrI It is a derivative of benzene, where a bromine atom is attached to the first carbon and an iodine atom is attached to the fourth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodophenyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 4-iodobiphenyl using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(2-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-iodophenyl)benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-iodophenyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the presence of the bromine and iodine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
Comparación Con Compuestos Similares
1-Bromo-4-iodobenzene: Similar structure but lacks the additional phenyl group.
4-Bromo-1-iodobenzene: Positional isomer with different reactivity.
1-Chloro-4-(2-iodophenyl)benzene: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 1-Bromo-4-(2-iodophenyl)benzene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C12H8BrI |
|---|---|
Peso molecular |
359.00 g/mol |
Nombre IUPAC |
1-bromo-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Clave InChI |
SBMRUEANYZLDRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
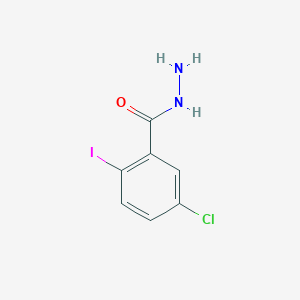
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
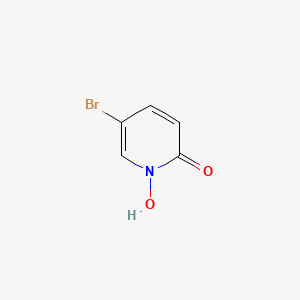

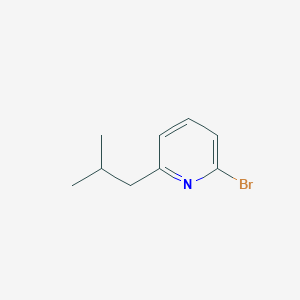
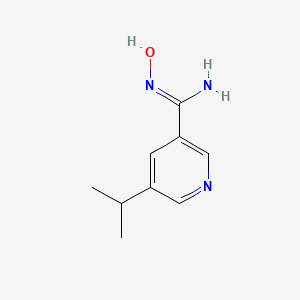
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

